Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group can be introduced via a sulfonylation reaction using a fluorosulfonyl chloride reagent.
Esterification: The final step involves the esterification of the oxoacetate group using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxoacetate group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate can be compared with other pyrrole derivatives, such as:
Ethyl 2-(4-chlorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Ethyl 2-(4-methylsulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate: Contains a methylsulfonyl group instead of a fluorosulfonyl group.
Ethyl 2-(4-nitrosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate: Features a nitrosulfonyl group in place of the fluorosulfonyl group.
The uniqueness of this compound lies in its fluorosulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(4-fluorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO5S/c1-3-16-9(13)8(12)7-4-6(5-11(7)2)17(10,14)15/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOLFMZGCFBAPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CN1C)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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